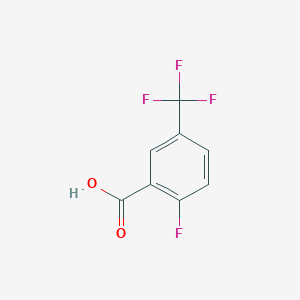

2-Fluoro-5-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFKXWNFWIUMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350862 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115029-23-7 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115029-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-5-(trifluoromethyl)benzoic acid CAS number

An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 115029-23-7), a critical fluorinated building block for the pharmaceutical and agrochemical industries. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzoic acid scaffold imparts unique physicochemical properties that are highly sought after in modern drug design and advanced material synthesis. This document delves into the compound's properties, outlines a representative synthetic strategy with mechanistic insights, explores its applications in drug discovery, and provides essential safety and handling protocols. It is intended as a key resource for researchers, medicinal chemists, and process development scientists.

Core Compound Identification and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its utility stems from the synergistic effects of its two electron-withdrawing substituents, which significantly influence the molecule's acidity, reactivity, lipophilicity, and metabolic stability.

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 115029-23-7

-

Molecular Formula: C₈H₄F₄O₂

-

Synonyms: α,α,α,6-Tetrafluoro-m-toluic Acid

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Molecular Weight | 208.11 g/mol | |

| Appearance | White to light yellow solid/crystal powder | |

| Melting Point | 100-103 °C | |

| Purity | Typically >98% | |

| SMILES String | OC(=O)c1cc(ccc1F)C(F)(F)F | |

| InChI Key | LIFKXWNFWIUMJT-UHFFFAOYSA-N |

Synthesis Strategy and Mechanistic Rationale

The synthesis of polysubstituted aromatic compounds like this compound requires a carefully controlled, regioselective approach. While multiple proprietary methods exist, a common strategy involves the modification of a pre-functionalized benzene ring. A plausible and illustrative laboratory-scale synthesis is outlined below.

Protocol: Multi-step Synthesis via Ortho-Metalation and Trifluoromethylation

This protocol is a representative pathway; specific conditions may require optimization.

-

Starting Material: 1-Bromo-4-(trifluoromethyl)benzene. This commercially available starting material provides the trifluoromethyl group in the correct position relative to where the other functional groups will be introduced.

-

Step 1: Directed Ortho-Metalation and Fluorination.

-

Procedure: Dissolve 1-bromo-4-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon). Add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) dropwise. The LDA selectively deprotonates the position ortho to the bromo group due to its directing effect. After stirring for 1-2 hours, an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI), is added to the resulting organolithium species. The reaction is allowed to slowly warm to room temperature.

-

Causality: The choice of LDA at low temperature is critical for achieving kinetic control and preventing side reactions. The bromine atom is a well-established ortho-directing group for metalation, ensuring the fluorine is introduced at the desired C2 position.

-

-

Step 2: Carboxylation via Grignard Reaction.

-

Procedure: The product from Step 1, 1-bromo-2-fluoro-5-(trifluoromethyl)benzene, is isolated and then converted to a Grignard reagent. The compound is reacted with magnesium turnings in anhydrous ether or THF. Once the Grignard reagent is formed, it is cannulated into a flask containing an excess of solid carbon dioxide (dry ice). The resulting magnesium carboxylate salt is then quenched with an acidic aqueous solution (e.g., 1M HCl) to protonate the carboxylate, yielding the final product.

-

Causality: The Grignard reaction is a classic and robust method for converting an aryl halide into a carboxylic acid. The use of dry ice as the electrophile is efficient and cost-effective. Acidic workup is essential to neutralize the reaction mixture and isolate the free acid.

-

-

Purification: The crude product is extracted with an organic solvent, dried, and purified, typically by recrystallization from a suitable solvent system like toluene/hexanes to yield the final white solid.

Synthetic Workflow Diagram:

Caption: Synthetic pathway for this compound.

Role in Drug Discovery and Agrochemicals

The incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern medicinal chemistry, used to fine-tune the properties of drug candidates to enhance efficacy and safety.[1][2]

Pillar 1: Enhancing Metabolic Stability The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[2] By replacing a metabolically liable C-H bond with a C-F bond, or by introducing a robust -CF3 group, chemists can block common metabolic pathways, thereby increasing the half-life and oral bioavailability of a drug.

Pillar 2: Modulating Lipophilicity and Permeability The highly lipophilic -CF3 group can significantly enhance a molecule's ability to cross cellular membranes.[2] This is crucial for reaching intracellular targets or for penetrating the blood-brain barrier.[2] The strategic placement of both -F and -CF3 allows for precise tuning of the overall lipophilicity (logP) to achieve the optimal balance between solubility and permeability.

Pillar 3: Increasing Binding Affinity The strong electron-withdrawing nature of the fluoro and trifluoromethyl substituents can alter the electronic profile of the aromatic ring. This can lead to stronger and more specific interactions with target proteins through mechanisms like hydrogen bonding, dipole-dipole interactions, or halogen bonding.[3]

Logical Relationship Diagram: Impact on Drug Properties

Caption: Structure-Activity Relationship (SAR) benefits of the core scaffold.

This building block is a vital intermediate for APIs targeting a range of diseases, including cancers and inflammatory conditions, as well as for the synthesis of advanced herbicides and pesticides.[4]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

GHS Hazard Classification:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5]

-

Serious Eye Damage/Eye Irritation (Category 2A/2): Causes serious eye irritation.[5][6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[7] Avoid breathing dust.[5] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5][7] If dust is generated, a NIOSH-approved respirator (e.g., N95) may be necessary.[8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6] Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]

-

First Aid:

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6][7]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.[5]

-

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in the life sciences. Its carefully designed structure provides medicinal chemists and material scientists with a scaffold to systematically enhance molecular properties, leading to the development of more effective and safer products. A thorough understanding of its synthesis, properties, and handling is crucial for leveraging its full potential in research and development.

References

- 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound 98 115029-23-7. Sigma-Aldrich.

- This compound 115029-23-7. TCI Chemicals.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC).

- 2,4-Difluoro-5-(trifluoromethyl)benzoic acid. Vulcanchem.

- SAFETY DATA SHEET - 2-Fluoro-6-(trifluoromethyl)benzoic Acid. TCI Chemicals.

- SAFETY DATA SHEET - 2-Fluoro-4-(trifluoromethyl)benzoic acid. Ossila.

- Safety Data Sheet - 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid. Combi-Blocks.

- SAFETY DATA SHEET - 2-Morpholino-5-(trifluoromethyl)benzoic acid. Fisher Scientific.

- 5-Fluoro-2-(trifluoromethyl)benzoic acid 98 654-99-9. Sigma-Aldrich.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Difluoro-5-(trifluoromethyl)benzoic acid (261945-01-1) for sale [vulcanchem.com]

- 4. nbinno.com [nbinno.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. 5-Fluoro-2-(trifluoromethyl)benzoic acid 98 654-99-9 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(trifluoromethyl)benzoic Acid

Abstract

This technical guide provides an in-depth analysis of 2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS No. 115029-23-7), a critical building block in modern medicinal chemistry and drug development. We move beyond a simple recitation of data to explore the causal relationships between its unique molecular architecture—featuring both fluoro and trifluoromethyl substituents—and its resulting physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering not only foundational data but also the strategic rationale behind its use and detailed protocols for its empirical characterization. We will examine its thermodynamic properties, acidity, solubility, and spectroscopic signature, grounding our discussion in the principles of physical organic chemistry and their application in pharmaceutical sciences.

Introduction: The Strategic Importance of Fluorinated Benzoic Acids

The deliberate incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design.[1][2] The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—are leveraged to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] this compound is an exemplar of this strategy, possessing not one, but two distinct types of fluorine substitution on a benzoic acid scaffold.

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group and a lipophilic hydrogen bond mimic, while the ortho-fluoro substituent further perturbs the electronic environment and conformation of the carboxyl group.[1] This dual substitution makes the compound a highly valuable and versatile intermediate for synthesizing complex APIs, from kinase inhibitors to novel agrochemicals.[3][4] Understanding its fundamental physicochemical properties is therefore not an academic exercise, but a prerequisite for its effective and predictable application in synthesis and drug discovery workflows.

Core Physicochemical Identity

Precise identification is the foundation of all subsequent experimental work. The core identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 115029-23-7 | [5][6] |

| Molecular Formula | C₈H₄F₄O₂ | [3][7] |

| Linear Formula | FC₆H₃(CF₃)CO₂H | |

| Molecular Weight | 208.11 g/mol | [3][7] |

| Appearance | White to light yellow crystalline powder | [3][5] |

| Synonyms | α,α,α,6-Tetrafluoro-m-toluic Acid | [5] |

Key Physicochemical & Thermodynamic Properties

The bulk properties of a compound dictate its handling, formulation, and reaction kinetics. The properties of this compound are dominated by the interplay between its crystalline solid state, the polarity of the carboxylic acid group, and the influence of its fluorinated substituents.

Melting Point

The melting point is a critical indicator of purity and lattice energy. For this compound, a sharp melting point indicates a high degree of purity.

The relatively high melting point compared to some non-fluorinated analogues is indicative of strong intermolecular forces within the crystal lattice, likely involving hydrogen-bonded dimers between the carboxylic acid groups.

Solubility Profile

Solubility is a crucial parameter for both synthetic reactions and biological applications. A quantitative assessment is essential. Based on its structure—a polar carboxylic acid functional group combined with a lipophilic trifluoromethylated aromatic ring—a nuanced solubility profile is expected.

-

Aqueous Solubility: Low in neutral or acidic water, but increases significantly in basic solutions (pH > pKa) due to the formation of the more soluble carboxylate salt.

-

Organic Solubility: Generally soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). A related compound, 5-fluoro-2-(trifluoromethyl)benzoic acid, is noted to be slightly soluble in methanol.[8]

Acidity (pKa)

The acidity of the carboxylic acid group is profoundly influenced by the two electron-withdrawing groups on the aromatic ring.

-

Expected pKa: The pKa of benzoic acid is ~4.2. A single ortho-fluoro substituent (2-fluorobenzoic acid) lowers the pKa to ~3.27.[9] The addition of the strongly electron-withdrawing para-trifluoromethyl group will further stabilize the conjugate base (carboxylate anion) through inductive and resonance effects, leading to a significant increase in acidity. The predicted pKa for the related isomer 5-fluoro-2-(trifluoromethyl)benzoic acid is approximately 2.89.[8] It is therefore reasonable to expect the pKa of this compound to be in the range of 2.8 - 3.2 , making it a considerably stronger acid than benzoic acid itself. This enhanced acidity is a key feature, influencing its reactivity and its ionization state at physiological pH.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides unambiguous structural confirmation. Below are the expected spectral features, which serve as a benchmark for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation in solution.

-

¹H NMR: The proton spectrum will be complex due to ¹H-¹⁹F coupling.

-

Aromatic Protons (3H): Three distinct signals are expected in the aromatic region (~7.5-8.5 ppm). Each signal will exhibit complex splitting patterns (multiplets) due to coupling with the adjacent aromatic protons and the nearby fluorine atoms.

-

Carboxylic Acid Proton (1H): A broad singlet is expected at a downfield chemical shift (>10 ppm), which may exchange with deuterium in solvents like D₂O or CD₃OD.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal around 165-170 ppm.

-

Aromatic Carbons: Six distinct signals, with their chemical shifts influenced by the attached fluorine atoms. The carbons directly bonded to fluorine (C-F and C-CF₃) will appear as doublets or quartets, respectively, due to ¹J-coupling.

-

Trifluoromethyl Carbon: A distinct quartet around 120-125 ppm due to strong coupling with the three fluorine atoms.

-

-

¹⁹F NMR: This is a critical technique for fluorinated compounds.

-

Two distinct signals are expected: one for the aromatic C-F and one for the -CF₃ group. The chemical shifts and coupling constants provide definitive structural information.

-

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups.

-

O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-F Stretches: Strong, characteristic absorption bands in the fingerprint region, typically between 1100 and 1400 cm⁻¹, corresponding to the C-F and CF₃ vibrations.

-

Aromatic C=C Stretches: Medium intensity bands around 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Molecular Ion (M⁺): A clear peak at m/z = 208.11.

-

Key Fragments: Expect to see characteristic losses, such as the loss of -OH (m/z = 191), -COOH (m/z = 163), and potentially fragments related to the trifluoromethyl group.

Experimental Protocols for Physicochemical Characterization

Trustworthiness in scientific data comes from robust, well-described methodologies. The following protocols are self-validating systems for characterizing this compound.

Workflow for Comprehensive Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of a chemical entity.

Protocol: Melting Point Determination (Capillary Method)

-

Preparation: Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin). Finely crush a small amount of the crystalline sample.

-

Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

-

Measurement: Place the capillary in the apparatus. Heat rapidly to ~10 °C below the expected melting point (i.e., to ~90 °C). Then, reduce the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (<2 °C) indicates high purity.

Protocol: Aqueous pKa Determination (Potentiometric Titration)

-

System Preparation: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

-

Sample Preparation: Accurately weigh ~20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water, potentially with a small amount of co-solvent like methanol if aqueous solubility is very low.

-

Titration: Place the solution in a jacketed beaker maintained at 25 °C and stir continuously. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 0.05 mL).

-

Data Collection: Record the pH after each addition of titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

Protocol: Spectroscopic Sample Preparation and Analysis

-

NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer.

-

FT-IR (ATR Method): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact and collect the spectrum. No sample preparation is needed.

-

LC-MS: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile). Inject a small volume into an LC-MS system equipped with a C18 column and electrospray ionization (ESI) source, typically in negative ion mode to observe the deprotonated molecule [M-H]⁻.

The Causality of Structure: Linking Properties to Application

The true expertise in applying a chemical building block lies in understanding why its structure imparts its specific properties and how those properties can be exploited.

The ortho-fluoro and meta-trifluoromethyl groups on the benzoic acid scaffold are not arbitrary. Their placement is a deliberate design choice with predictable consequences:

-

Enhanced Acidity (Lower pKa): As discussed, both groups are strongly electron-withdrawing, which stabilizes the resulting carboxylate anion. This makes the compound a stronger acid. In a drug molecule, this can ensure the group is ionized at physiological pH, potentially improving aqueous solubility or enabling a crucial salt-bridge interaction with a receptor.

-

Blocked Metabolic Hotspots: The C-F bond is exceptionally strong. Placing a fluorine atom at the 2-position can block aromatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway that deactivates many drugs. This can increase the drug's half-life and bioavailability.

-

Modulated Conformation: The ortho-fluoro substituent can influence the preferred dihedral angle of the carboxylic acid group relative to the benzene ring. This conformational constraint can be critical for pre-organizing a molecule for optimal binding to a target protein.

-

Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of its local environment, which can enhance membrane permeability and improve a drug's ability to reach its target within a cell.

Structure-Property-Application Relationship

Caption: Relationship between structure, properties, and applications.

Conclusion

This compound is more than a chemical intermediate; it is a sophisticated tool for molecular engineering. Its physicochemical properties—a melting point indicative of a stable solid, moderate acidity, and a nuanced solubility profile—are a direct consequence of its dual fluorinated substitution pattern. A thorough understanding and empirical verification of these properties, using the protocols outlined herein, are essential for any researcher aiming to leverage this potent building block in the rational design of next-generation pharmaceuticals and advanced materials.

References

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

-

Kass, S. R., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry, 32. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. ossila.com [ossila.com]

- 5. This compound | 115029-23-7 | TCI AMERICA [tcichemicals.com]

- 6. This compound | 115029-23-7 [sigmaaldrich.com]

- 7. 5-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 654-99-9 CAS MSDS (5-FLUORO-2-(TRIFLUOROMETHYL)BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]

An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2-Fluoro-5-(trifluoromethyl)benzoic acid. It moves beyond a simple data sheet to provide field-proven insights into its application, the rationale behind its unique properties, and robust protocols for its use and characterization.

Section 1: Core Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with two distinct fluorine-containing substituents: a fluorine atom at position 2 and a trifluoromethyl group at position 5. This specific arrangement of electron-withdrawing groups profoundly influences the molecule's chemical reactivity and physical properties, making it a valuable building block in synthetic chemistry.

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group and significantly increases the compound's lipophilicity, a key factor in designing molecules with improved membrane permeability.[1][2] The fluorine atom at the ortho-position to the carboxylic acid modulates the acidity of the carboxyl proton and influences the conformation of the molecule.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₄F₄O₂ | [1][3] |

| Molecular Weight | 208.11 g/mol | [1][4][5] |

| CAS Number | 115029-23-7 | [1] |

| Appearance | White to yellow crystalline powder | [1] |

| Melting Point | 98-104 °C | [1][6] |

| Boiling Point | 236 °C | [6] |

| Purity | ≥98% | [4] |

| Synonyms | α,α,α,6-Tetrafluoro-m-toluic acid | [1] |

| InChI Key | LIFKXWNFWIUMJT-UHFFFAOYSA-N |[4] |

Section 2: Strategic Importance in Research and Development

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in modern drug design to enhance a molecule's pharmacological profile.[2][7] this compound serves as a prime example of a building block that leverages these benefits.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group and the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This often leads to an increased in-vivo half-life for drug candidates.

-

Lipophilicity and Permeability: The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, a critical attribute for oral bioavailability.[1][2]

-

Binding Affinity: The fluorine substituents can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug.[8][9]

-

pKa Modulation: The strong electron-withdrawing nature of both substituents increases the acidity of the carboxylic acid group, which can be crucial for tuning solubility and optimizing interactions with target proteins.

Due to these advantageous properties, this compound is a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the development of advanced agrochemicals like herbicides and pesticides.[1][10]

Section 3: Synthetic Approach

While multiple synthetic routes can be envisioned, a common and reliable strategy for preparing substituted benzoic acids involves the oxidation of the corresponding toluene precursor. This approach offers good control and generally produces the desired product in high purity.

Caption: Generalized workflow for the synthesis of the title compound.

General Experimental Protocol: Oxidation of 2-Fluoro-5-(trifluoromethyl)toluene

Causality: This protocol relies on a strong oxidizing agent like potassium permanganate (KMnO₄) to convert the benzylic methyl group into a carboxylic acid. The reaction is performed in an aqueous solution, and the initial product is the potassium salt, which is then protonated during an acidic workup to yield the final acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-fluoro-5-(trifluoromethyl)toluene (1 equivalent) to a solution of water and a phase-transfer catalyst (e.g., tetrabutylammonium bromide), if needed.

-

Oxidant Addition: Slowly add potassium permanganate (KMnO₄, ~3-4 equivalents) in portions to the stirred mixture. The reaction is exothermic; maintain the temperature below 50°C during the addition.

-

Reflux: Once the addition is complete, heat the mixture to reflux (approx. 100-110°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by checking for the disappearance of the starting material.

-

Quenching and Filtration: Cool the reaction mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is removed by vacuum filtration through a pad of celite. Wash the filter cake with hot water.

-

Acidification: Cool the combined filtrate in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate of the desired benzoic acid should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a toluene/heptane mixture.

Trustworthiness: This protocol is self-validating. The formation of a brown MnO₂ precipitate confirms the oxidation reaction is proceeding. The precipitation of the product upon acidification confirms the successful conversion to the carboxylic acid. The final purity should be confirmed by analytical methods as described in the next section.

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Expected Analytical Data

| Technique | Expected Result |

|---|---|

| ¹H NMR | Aromatic region (7.5-8.5 ppm) showing 3 distinct protons with complex splitting patterns due to H-F and H-H couplings. A broad singlet for the acidic proton (>12 ppm). |

| ¹³C NMR | Signals for 8 distinct carbons. Carbon atoms attached to fluorine will show characteristic C-F coupling. Quaternary carbons (C-COOH, C-CF₃, C-F) will be visible. |

| ¹⁹F NMR | Two distinct signals: one for the aromatic fluorine and a second for the -CF₃ group, likely showing coupling to each other and to nearby protons. |

| IR Spec. | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretches (~1100-1350 cm⁻¹). |

| Mass Spec. | Expected [M-H]⁻ ion at m/z 207.01 in negative ion mode or [M+H]⁺ at 209.02 in positive ion mode. |

Section 5: Application Protocol: HATU-Mediated Amide Coupling

A primary application of this compound is in the synthesis of amides, which are prevalent in pharmaceuticals. The following protocol describes a reliable method for coupling the acid with a primary amine using HATU, a common and efficient coupling reagent.

Caption: Experimental workflow for a standard amide coupling reaction.

Step-by-Step Methodology

-

Reagent Preparation: In a dry, nitrogen-flushed flask, dissolve this compound (1.0 eq), the desired primary amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.

-

Initiation: Cool the solution to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise. Causality: The base activates the carboxylic acid by deprotonation and neutralizes the acid formed during the reaction, driving it to completion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Self-Validation: The washes remove unreacted starting materials, coupling reagents, and the base, simplifying the final purification step.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude amide by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., heptane/ethyl acetate).

Section 6: Safety and Handling

This compound is an irritant. Proper personal protective equipment (PPE) and handling procedures are mandatory.

Table 3: GHS Safety Information

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4][5] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][5] |

| Precautionary | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [5] |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly sealed. |[6] |

References

-

This compound (CAS 115029-23-7) Properties. Chemcasts. [Link]

-

5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

5-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688294. PubChem. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. chem-casts.com [chem-casts.com]

- 4. This compound | 115029-23-7 [sigmaaldrich.com]

- 5. 2-氟-5-三氟甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS#: 115029-23-7 [amp.chemicalbook.com]

- 7. jelsciences.com [jelsciences.com]

- 8. 2,4-Difluoro-5-(trifluoromethyl)benzoic acid (261945-01-1) for sale [vulcanchem.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of 2-Fluoro-5-(trifluoromethyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Complex Molecule

In the realm of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a critical physicochemical property that dictates its journey from a laboratory curiosity to a viable therapeutic agent or a key building block. 2-Fluoro-5-(trifluoromethyl)benzoic acid, a molecule of significant interest due to its unique electronic and structural features, presents a compelling case study in solubility. The presence of both a fluorine atom and a trifluoromethyl group on the benzoic acid scaffold dramatically influences its interactions with various solvents, making a thorough understanding of its solubility behavior paramount for its effective application.

This technical guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the solubility of this compound in organic solvents. In the absence of extensive published quantitative solubility data for this specific molecule, this guide will equip you with the foundational knowledge, theoretical principles, and practical experimental methodologies to determine and predict its solubility. By leveraging data from the parent compound, benzoic acid, and understanding the impact of its unique substituents, you will be empowered to make informed decisions in your research and development endeavors.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its solubility.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 115029-23-7 | [1] |

| Molecular Formula | C₈H₄F₄O₂ | [1] |

| Molecular Weight | 208.11 g/mol | [1] |

| Melting Point | 100-103 °C | |

| Appearance | White to light yellow crystal powder | [2] |

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for understanding solubility.[3] This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The solubility of this compound is governed by a complex interplay of its structural features:

-

The Aromatic Ring: The benzene ring is inherently nonpolar and contributes to the molecule's solubility in nonpolar or weakly polar solvents through van der Waals forces.

-

The Carboxylic Acid Group: This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar, protic solvents.

-

The Fluorine Atom: As the most electronegative element, fluorine's presence introduces a strong dipole moment. However, a single fluorine atom's impact on overall polarity can be nuanced.

-

The Trifluoromethyl (-CF₃) Group: This group is highly lipophilic and electron-withdrawing.[4] Its presence significantly increases the molecule's solubility in nonpolar environments and can enhance its metabolic stability.[4] The strong C-F bonds are resistant to metabolic degradation.[4]

The combined effect of these groups results in a molecule with both polar and nonpolar characteristics, suggesting a broad but varied solubility profile across a range of organic solvents.

Hansen Solubility Parameters: A More Quantitative Approach

A more sophisticated method for predicting solubility is the use of Hansen Solubility Parameters (HSPs).[5] HSPs are based on the principle that the total cohesive energy of a substance can be divided into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

Below is a table of Hansen Solubility Parameters for a selection of common organic solvents.

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

Data compiled from various sources.

Expected Solubility Profile and Influence of Substituents

Given the lack of direct quantitative data, we can infer the solubility behavior of this compound by examining its structure and comparing it to its parent compound, benzoic acid.

Reference Data: Solubility of Benzoic Acid in Organic Solvents

Benzoic acid is generally more soluble in polar organic solvents than in nonpolar ones, a characteristic attributed to the hydrogen bonding capabilities of its carboxylic acid group.[6][7]

| Solvent | Molar Solubility (mol/L) at 25°C (approx.) |

| Methanol | ~2.5 |

| Ethanol | ~2.1 |

| Acetone | ~4.5 |

| Ethyl Acetate | ~3.0 |

| Dichloromethane | ~0.6 |

| Toluene | ~0.4 |

| Hexane | ~0.02 |

Note: These are approximate values compiled from various literature sources for illustrative purposes.[6][7][8]

Predicted Impact of Substituents on Solubility:

-

Fluorine and Trifluoromethyl Groups: The introduction of these electron-withdrawing groups will increase the acidity of the carboxylic acid proton, potentially enhancing interactions with basic solvents. The highly lipophilic nature of the -CF₃ group is expected to significantly increase solubility in less polar solvents compared to benzoic acid.[4] The fluorine atom also contributes to increased lipophilicity.[9] This increased lipophilicity is a key factor in enhancing membrane permeability in biological systems.[4]

Therefore, it is anticipated that this compound will exhibit:

-

Good solubility in polar aprotic solvents like DMSO and DMF, and in alcohols like methanol and ethanol, due to hydrogen bonding and dipole-dipole interactions.

-

Moderate to good solubility in moderately polar solvents such as acetone and ethyl acetate.

-

Improved solubility in less polar solvents like dichloromethane and toluene compared to benzoic acid, owing to the lipophilic -CF₃ group.

-

Low solubility in nonpolar aliphatic solvents like hexane.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The following are detailed protocols for two common and effective methods.

Isothermal Shake-Flask Method

This is a widely accepted and reliable method for determining equilibrium solubility.[10]

Diagram of the Isothermal Shake-Flask Workflow:

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in a constant temperature water bath or incubator with agitation (e.g., orbital shaker or magnetic stirrer). The system should be equilibrated for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifugation or filtration using a syringe filter compatible with the solvent is recommended.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Gravimetric Method

This method is straightforward and does not require sophisticated analytical instrumentation, but it demands precision in weighing.

Diagram of the Gravimetric Method Workflow:

Caption: Workflow for the gravimetric solubility determination method.

Step-by-Step Protocol:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent as described in steps 1-3 of the Isothermal Shake-Flask Method.

-

Sample Transfer: Accurately weigh a clean, dry container. Transfer a precise volume or mass of the clear, saturated solution into the pre-weighed container.

-

Solvent Evaporation: Carefully evaporate the solvent under controlled conditions. This can be achieved using a rotary evaporator, a vacuum oven at a temperature below the compound's melting point, or by gentle heating in a fume hood.

-

Drying: Once the bulk of the solvent has been removed, dry the container with the solid residue in a vacuum oven until a constant weight is achieved. This ensures that all residual solvent has been removed.

-

Final Weighing: Accurately weigh the container with the dried solid residue.

-

Calculation: The mass of the dissolved solute is the final weight minus the initial weight of the container. The solubility can then be expressed as mass of solute per volume or mass of solvent used.[11]

Factors Influencing Solubility and Troubleshooting

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[6] Therefore, it is crucial to control the temperature accurately during experiments.

-

Purity of Solute and Solvent: Impurities can significantly affect solubility measurements. Use high-purity reagents for accurate results.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.

-

pH (for aqueous systems): While this guide focuses on organic solvents, if working with solvent mixtures containing water, the pH will significantly impact the solubility of this acidic compound.

-

Equilibration Time: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. It is advisable to perform a time-to-equilibrium study for a new compound-solvent system.

Conclusion and Future Perspectives

While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, this guide provides a robust framework for understanding and experimentally determining this critical parameter. By applying the theoretical principles of intermolecular forces and leveraging the provided experimental protocols, researchers can generate the high-quality data needed to advance their work. The unique combination of a carboxylic acid, a fluorine atom, and a trifluoromethyl group makes this molecule a fascinating subject for further solubility studies, which will undoubtedly contribute to its broader application in the development of new pharmaceuticals and advanced materials.

References

-

Myrén, M., et al. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(11), 5169-5174. [Link]

-

Zhang, Y., et al. (2013). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. The Journal of Chemical Thermodynamics, 61, 17-22. [Link]

-

Acree, Jr., W. E. (2017). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 46(1), 013103. [Link]

-

Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Quora. (2021, December 12). How do you determine the solubility of a solid? [Forum post]. Quora. [Link]

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Education.com. [Link]

-

Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons. [Link]

-

Zhang, P., et al. (2015). The solubility of benzoic acid in seven solvents. Fluid Phase Equilibria, 396, 34-40. [Link]

-

Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 919-922. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Chemistry Steps. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy. [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data, V1. [Link]

-

Romeo, B., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3456. [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of Computer-Aided Molecular Design, 28(7), 711-751. [Link]

-

Palmer, D. S., et al. (2020). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]

-

Chemcasts. (n.d.). This compound (CAS 115029-23-7) Properties. Chemcasts. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. [Link]

-

Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]

-

Hansen, C. M. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters. hansen-solubility.com. [Link]

-

Moss, S. M., et al. (2019). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MedChemComm, 10(4), 492-519. [Link]

-

PubChem. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic acid. PubChem. [Link]

-

Thomas, S. P., et al. (2015). Revealing the Polarizability of Organic Fluorine in the Trifluoromethyl Group: Implications in Supramolecular Chemistry. Angewandte Chemie International Edition, 54(33), 9573-9577. [Link]

-

Ni, C., & Hu, J. (2016). Introduction of Fluorine and Fluorine-Containing Functional Groups. Chemical Reviews, 116(14), 7669-7725. [Link]

-

Kass, S. R. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry, 32(10), e3940. [Link]

-

PubChem. (n.d.). 2-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)benzoic acid. PubChem. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. ningboinno.com. [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. PubChem. [Link]

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. nbinno.com [nbinno.com]

- 3. Khan Academy [khanacademy.org]

- 4. nbinno.com [nbinno.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Characterization of 2-Fluoro-5-(trifluoromethyl)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the melting and boiling points of 2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS No. 115029-23-7), a key building block in pharmaceutical and agrochemical synthesis. This document outlines the theoretical importance of these physical constants, presents verified experimental values, and offers detailed, field-proven protocols for their accurate determination. The methodologies are presented with a focus on ensuring data integrity and reproducibility, which are critical in research and development settings.

Introduction: The Significance of Physical Properties in Drug Discovery

This compound is a substituted aromatic carboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable synthon for active pharmaceutical ingredients (APIs).

The melting and boiling points are fundamental physical properties that provide critical insights into the purity, stability, and processing of a chemical compound. In drug development, an accurate understanding of these parameters is essential for:

-

Purity Assessment: A sharp and defined melting point range is a primary indicator of high purity. Impurities typically depress the melting point and broaden the melting range.[1][2]

-

Solid-State Characterization: The melting point is a key parameter in polymorph screening and selection, which can impact a drug's solubility, dissolution rate, and bioavailability.

-

Process Development and Scale-Up: Knowledge of the melting and boiling points is crucial for designing and optimizing processes such as crystallization, drying, and distillation.

-

Formulation Development: The thermal behavior of an API influences the choice of excipients and manufacturing processes for the final dosage form.

Physicochemical Data for this compound

The physical state of this compound at standard conditions is a white to yellow crystalline solid.

| Property | Value | Source |

| Melting Point | 100-103 °C | Sigma-Aldrich[3] |

| 98.0 to 104.0 °C | TCI Chemicals | |

| Boiling Point | Not Reported | N/A |

Note on Boiling Point: A boiling point for this compound is not typically reported by commercial suppliers. This is common for organic solids with relatively high melting points, as they may decompose at the temperatures required to reach their boiling point at atmospheric pressure. Determination of the boiling point would likely require vacuum distillation to lower the temperature at which boiling occurs.

Experimental Determination of Melting Point

The following protocol describes the capillary method for determining the melting point of this compound. This method is widely adopted due to its accuracy and requirement for only a small amount of sample.

Principle

A small, finely powdered sample of the compound is heated in a sealed capillary tube. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.[1][4]

Materials and Apparatus

-

This compound (sample)

-

Melting point apparatus (e.g., Mel-Temp® or similar)[5]

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Experimental Protocol

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry.

-

Place a small amount of the sample on a clean, dry surface.

-

Use a mortar and pestle to grind the crystals into a fine powder. This ensures uniform packing and heat transfer within the capillary tube.

-

-

Capillary Tube Packing:

-

Press the open end of a capillary tube into the powdered sample.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom.

-

The packed sample should be approximately 1-2 mm in height.[1] Using too much sample can lead to an inaccurate and broad melting range.[1]

-

-

Melting Point Determination:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 90 °C).

-

Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute.[6] A slow heating rate is crucial for an accurate determination.[5]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the entire sample has melted (T2).

-

The melting point is reported as the range T1-T2.

-

-

Confirmation (Mixed Melting Point):

-

To confirm the identity of the compound, a mixed melting point determination can be performed.[2]

-

Mix the sample with an authentic standard of this compound in a 1:1 ratio.

-

Determine the melting point of the mixture. If there is no depression or broadening of the melting range, the sample is confirmed to be the correct compound.[2]

-

Diagram of Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Considerations for Boiling Point Determination

Challenges

-

Thermal Decomposition: At atmospheric pressure, the temperature required to reach the boiling point may exceed the decomposition temperature of the molecule. This is particularly relevant for complex organic molecules with multiple functional groups.

-

Superheating: The liquid may heat above its boiling point without boiling, a phenomenon known as superheating. This can be mitigated by the use of boiling chips or a stir bar.

Recommended Approach: Micro-Boiling Point Determination under Reduced Pressure

To circumvent these challenges, a micro-boiling point determination using a Thiele tube under reduced pressure is the recommended approach.[7]

Principle

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[4][8] By reducing the pressure, the boiling point is lowered. This allows for the determination of a boiling point for compounds that would otherwise decompose. The micro-method is advantageous as it requires a minimal amount of sample.[8]

Experimental Protocol

-

Apparatus Setup:

-

Attach a small test tube containing 0.5-1 mL of the molten sample to a thermometer.

-

Place a capillary tube, sealed at the top, open end down into the test tube.

-

Insert the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Connect the side arm of the Thiele tube to a vacuum source with a manometer to measure the pressure.

-

-

Procedure:

-

Gently heat the arm of the Thiele tube.

-

As the sample heats, a stream of bubbles will emerge from the capillary tube as the trapped air expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the applied pressure.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[7][8]

-

Record the temperature and the pressure from the manometer.

-

Diagram of Micro-Boiling Point Determination

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The melting point of this compound is a well-defined property, and its accurate determination is a reliable indicator of purity. The boiling point, however, presents a greater experimental challenge due to the compound's thermal lability. The protocols and considerations outlined in this guide provide a robust framework for the experimental determination of these critical physicochemical parameters, ensuring the generation of high-quality, reliable data essential for advancing research and development in the pharmaceutical and chemical industries.

References

-

PubChem. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxypropane-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. MIT Department of Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Department of Chemistry. Retrieved from [Link]

-

Al-Qadisiyah University. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). (E)-5-Methyl-2-hepten-4-one. American Chemical Society. Retrieved from [Link]

-

Mansoura University. (n.d.). Experiment 4: Identifications of carboxylic acids and esters. Retrieved from [Link]

-

University of Technology. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound (CAS 115029-23-7) Properties. Retrieved from [Link]

-

Florida A&M University. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Learning Space. (n.d.). Determination of Melting points and Boiling points. Retrieved from [Link]

-

University of the Fraser Valley. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. athabascau.ca [athabascau.ca]

- 3. 2-氟-5-三氟甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 5. web.mit.edu [web.mit.edu]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

A Researcher's In-Depth Guide to Sourcing and Quality Control of 2-Fluoro-5-(trifluoromethyl)benzoic acid

Introduction: The Critical Role of a Versatile Fluorinated Building Block

In the landscape of modern medicinal and agricultural chemistry, fluorinated organic compounds have become indispensable tools for modulating the physicochemical and biological properties of active molecules. The strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity, and increase lipophilicity, all of which are critical parameters in drug design and the development of advanced agrochemicals.

Among the vast arsenal of fluorinated building blocks, 2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS No. 115029-23-7) has emerged as a particularly valuable synthon. Its unique trifunctional arrangement—a carboxylic acid for amide coupling and other derivatizations, a fluorine atom, and a trifluoromethyl group—offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth technical overview of its commercial availability, key procurement considerations for researchers, and robust methodologies for quality control, ensuring the integrity of your starting material and the success of your downstream applications. This compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents and potential treatments for neurodegenerative diseases.

Chemical Profile

-

IUPAC Name: this compound

-

Synonyms: α,α,α,6-Tetrafluoro-m-toluic Acid

-

CAS Number: 115029-23-7

-

Molecular Formula: C₈H₄F₄O₂

-

Molecular Weight: 208.11 g/mol

-

Structure:

-

Physical Properties: Typically appears as a white to light yellow crystalline powder with a melting point in the range of 100-104 °C.[1]

Part 1: Commercial Availability and Strategic Sourcing

Acquiring high-quality this compound is the foundational step for any research program. The compound is readily available from major chemical suppliers who specialize in research chemicals and building blocks. The choice of supplier often depends on the scale of the research (from discovery to process development), required purity, and the level of documentation needed.

Major Commercial Suppliers

The following table summarizes the offerings from several leading global suppliers. Researchers should note that availability, packaging, and product codes can change, and it is always best to consult the supplier's website for the most current information.

| Supplier | Product Number(s) | Typical Purity | Available Quantities |

| TCI America | F0620 | >98.0% (GC) | 5g, 25g, Bulk |

| Thermo Scientific (Alfa Aesar) | B20293 | 98+% | 1g, 5g, 25g |

| Sigma-Aldrich / MilliporeSigma | Varies (e.g., F138055 from partners) | ~98% | Varies by partner |

| Combi-Blocks | BB-3160 | >97% | 1g, 5g, 10g, 25g |

| Oakwood Chemical | 002029 | 98% | 1g, 5g, 10g, 25g |

This table is for illustrative purposes. Please verify current product details directly with the supplier.

Causality Behind Supplier Selection: A Decision Workflow

The selection of a supplier is not merely a transactional step; it's a critical decision that impacts experimental reproducibility and project timelines. The rationale behind choosing a supplier can be visualized as a workflow.

Caption: Workflow for Sourcing and Qualification.

-

For Early-Stage Discovery/Screening: Cost-effectiveness and rapid availability are paramount. Suppliers like Combi-Blocks or Oakwood Chemical often provide excellent value for gram-scale quantities. A standard Certificate of Analysis (CoA) confirming identity and purity by one method (e.g., GC) is typically sufficient.

-

For Lead Optimization and Process Development: Purity, batch-to-batch consistency, and comprehensive documentation become critical. Suppliers like TCI and Thermo Scientific often provide more detailed analytical data. At this stage, requesting batch-specific data and understanding the impurity profile is essential to avoid downstream complications, such as side reactions or catalyst poisoning.

Part 2: Quality Control and Analytical Characterization

Trust in your starting material is non-negotiable. While suppliers provide a Certificate of Analysis (CoA), it is a cornerstone of good scientific practice to perform in-house verification. The CoA serves as the primary document detailing the quality and purity of the specific lot received.

Deconstructing the Certificate of Analysis (CoA)

A typical CoA for this compound will include:

-

Identifier Information: Chemical Name, CAS Number, Lot Number.

-

Physical Properties: Appearance (e.g., White to yellow powder), Melting Point.[1]

-

Purity Assessment: The primary method for purity determination is often Gas Chromatography (GC). A purity of >98.0% is standard.[2]

-

Identity Confirmation: The CoA will state that the material's structure conforms to reference spectra, typically Proton Nuclear Magnetic Resonance (¹H NMR).

Self-Validating Protocols for In-House Verification

1. Identity Confirmation via ¹H and ¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure confirmation.

-

¹H NMR Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Spectrum (in DMSO-d₆): The aromatic region will be complex due to F-H coupling, but should show three distinct protons. A very broad singlet far downfield (>13 ppm) corresponding to the carboxylic acid proton will also be present.

-

-

¹⁹F NMR Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the spectrum.

-

Expected Spectrum: A singlet corresponding to the -CF₃ group should be observed around -62 ppm. A second signal corresponding to the aromatic fluorine will also be present. The absence of significant other fluorine-containing signals is a good indicator of purity.

-

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for quantifying purity and detecting non-volatile impurities that may not be visible by GC.

-

HPLC Protocol (General Method):

-

Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid or Formic Acid).

-

Column: C18 reverse-phase column.

-

Detection: UV detector set to a wavelength where the benzene ring absorbs (e.g., 254 nm).

-

Sample Prep: Prepare a stock solution of the compound in Acetonitrile or Methanol at ~1 mg/mL. Dilute as necessary.

-

Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks. A result of >98% confirms the supplier's specification.

-

The relationship between these validation steps can be visualized as follows:

Sources

The Trifluoromethyl Group in Benzoic Acids: A Deep Dive into Chemical Reactivity and Synthetic Strategy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF3) group stands as a cornerstone in modern medicinal chemistry and materials science. Its incorporation into molecular scaffolds, particularly that of benzoic acid, imparts a unique and powerful set of physicochemical properties that profoundly influence chemical reactivity, biological activity, and pharmacokinetic profiles. This guide provides a comprehensive exploration of the chemical reactivity of the trifluoromethyl group in benzoic acids. We will delve into the fundamental electronic effects that govern its behavior, its impact on acidity and lipophilicity, and its role in directing chemical transformations. Through an examination of key reactions, mechanistic principles, and practical synthetic protocols, this document aims to equip researchers with the foundational knowledge and actionable insights required to effectively harness the trifluoromethyl group in their scientific endeavors.

The Trifluoromethyl Group: A Privileged Moiety in Molecular Design

The trifluoromethyl group is a highly distinctive substituent in organic chemistry, primarily recognized for its potent electron-withdrawing nature and surprisingly compact steric footprint.[1] The strong electronegativity of the fluorine atoms creates a powerful inductive effect, significantly altering the electronic landscape of the aromatic ring to which it is attached.[1][2] This electronic perturbation is the root of its ability to modulate a molecule's properties in several critical ways:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[1][3] This inherent strength renders the trifluoromethyl group exceptionally resistant to metabolic degradation, a crucial attribute for increasing the in vivo half-life of drug candidates.[1][4]

-

Increased Lipophilicity: The trifluoromethyl group is more lipophilic than a hydrogen atom and even a methyl group, as indicated by its positive Hansch π value of +0.88.[1] This property can enhance a molecule's ability to permeate biological membranes, influencing its absorption, distribution, and ultimately, its interaction with biological targets.[1][3]

-

Modulation of Acidity: When appended to a benzoic acid ring, the strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the carboxylic acid proton. This is a direct consequence of the stabilization of the resulting carboxylate anion through inductive effects.

-

Improved Target Binding: The electronic alterations induced by the trifluoromethyl group can lead to more favorable electrostatic and hydrogen bonding interactions with biological targets, thereby enhancing binding affinity and potency.[1][2]

These attributes have cemented the trifluoromethyl group's status as a "go-to" substituent for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.[5][6]

Electronic Effects and Physicochemical Properties

The profound influence of the trifluoromethyl group on the reactivity of benzoic acids stems from its powerful electron-withdrawing capabilities. This is quantitatively captured by its Hammett substituent constant (σ), which provides a measure of the electronic effect of a substituent on the reactivity of a reaction center. The trifluoromethyl group is one of the most electron-withdrawing substituents, with a σp+ value of +0.612 for the para-position.[7]

Impact on Acidity (pKa)

The pKa of a benzoic acid is a direct measure of its acidity. The presence of a trifluoromethyl group significantly lowers the pKa, making the corresponding benzoic acid more acidic. This is due to the inductive stabilization of the negative charge on the carboxylate anion formed upon deprotonation. The electron density is pulled away from the carboxylate group, delocalizing the charge and making the anion more stable.

| Compound | pKa in Water |

| Benzoic Acid | 4.20 |